molecular formula C6H11NO3 B12881001 (3S,4R)-3-Hydroxy-4-methyl-D-proline CAS No. 922524-61-6

(3S,4R)-3-Hydroxy-4-methyl-D-proline

Cat. No.: B12881001
CAS No.: 922524-61-6
M. Wt: 145.16 g/mol
InChI Key: COHFSKKGVFGDFH-WDCZJNDASA-N
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Description

(2R,3S,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis starting from chiral precursors such as L-proline. The reaction conditions often include the use of protecting groups to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of (2R,3S,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3S,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: Another chiral amino acid derivative with similar stereochemistry.

    (2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic acid: Shares similar functional groups and stereochemistry.

Uniqueness

(2R,3S,4R)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups

Properties

CAS No.

922524-61-6

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,3S,4R)-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-3-2-7-4(5(3)8)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5+/m1/s1

InChI Key

COHFSKKGVFGDFH-WDCZJNDASA-N

Isomeric SMILES

C[C@@H]1CN[C@H]([C@H]1O)C(=O)O

Canonical SMILES

CC1CNC(C1O)C(=O)O

Origin of Product

United States

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